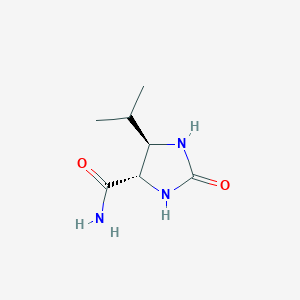
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine, also known as F-ara-A, is a synthetic purine nucleoside analog that has been extensively studied for its potential as an anticancer agent. This compound was first synthesized in the 1960s and has since been the subject of numerous scientific investigations.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine is a prodrug that is converted to the active metabolite, 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purineTP, by cellular kinases. 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purineTP inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination.
Wirkmechanismus
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine is converted to 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purineTP, which inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purineTP also inhibits ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This results in the depletion of intracellular deoxynucleotide triphosphate pools, leading to DNA damage and cell death.
Biochemical and Physiological Effects
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine has also been shown to have radiosensitizing effects, making it a potential candidate for combination therapy with radiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine is its broad spectrum of activity against a variety of cancer cell lines. Another advantage is its ability to induce apoptosis, which is a desirable effect for an anticancer agent. However, 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine has a number of limitations for lab experiments. It is a prodrug that requires cellular activation, which can make it difficult to study in vitro. 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine is also highly cytotoxic, which can make it difficult to use in animal studies.
Zukünftige Richtungen
Future research on 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine could focus on developing new synthetic methods to improve the yield and purity of the compound. Another direction for research could be to investigate the potential of 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine as a radiosensitizer in combination with radiation therapy. Additionally, research could focus on developing new prodrugs of 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine that are more easily activated in cells. Finally, research could investigate the potential of 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine as an immunomodulatory agent, as it has been shown to modulate the immune response.
Synthesemethoden
The synthesis of 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine involves the reaction of 2-fluoro-2-deoxy-D-ribose with 6-chloropurine in the presence of a base to form 6-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)purine. This intermediate is then treated with silver fluoride to form 6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine. The overall yield of this synthesis method is approximately 30%.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N5O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSVZNYQTCFEON-AYQXTPAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-fluoro-9-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-9H-purine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



